2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Description
Properties
IUPAC Name |
2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-7-9-4-5-2-1-3-6(5)10-7/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPKTWHLIYZWGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyrimidine with cyclopentanone in the presence of a base such as sodium ethoxide or sodium methoxide . The reaction is carried out under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation Reactions: Oxidized products such as pyrimidine N-oxides.
Reduction Reactions: Reduced derivatives like tetrahydropyrimidines.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research indicates that derivatives of 2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine exhibit significant antiviral properties. For instance, studies on related pyrimidine derivatives have shown promising activity against HIV-1, suggesting potential applications in developing new antiviral therapies . The structure-activity relationship (SAR) studies emphasize the importance of specific substitutions on the pyrimidine ring in enhancing antiviral efficacy .
Anticancer Properties
The compound has also been investigated for its anticancer potential. A study explored the synthesis of various substituted derivatives and their cytotoxic effects on cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. Certain derivatives demonstrated significant cytotoxicity, indicating that this compound could serve as a scaffold for developing novel anticancer agents .
Biological Studies
Enzyme Inhibition
The compound is utilized in biological research to study enzyme inhibitors and receptor modulators. Its ability to bind to specific enzymes can inhibit their activity, making it a valuable tool for investigating biochemical pathways and developing therapeutic agents targeting these enzymes .
Material Science
Development of Novel Materials
In material science, this compound is explored for its electronic and optical properties. The compound's unique structure allows it to be incorporated into materials with specific functionalities, potentially leading to advancements in organic electronics and photonic devices .
Industrial Applications
Agrochemicals
The compound has been noted for its utility in the synthesis of agrochemicals. Research indicates that derivatives can act as herbicides, providing effective solutions for pest management in agriculture . For instance, certain derivatives have shown phytotoxic effects on various plants when applied in pre-emergence tests, highlighting their potential as herbicidal agents.
Case Study 1: Antiviral Efficacy
A study published in Nature examined a series of pyrimidine derivatives for their anti-HIV activity. The results showed that specific modifications to the this compound framework significantly enhanced antiviral potency while reducing cytotoxicity compared to existing treatments .
Case Study 2: Anticancer Activity
In another research effort focused on anticancer applications, synthesized derivatives were tested against multiple cancer cell lines using the MTT assay. Results indicated that certain compounds exhibited IC50 values in the nanomolar range against MCF-7 and A549 cells, suggesting their potential as lead compounds for further development .
Mechanism of Action
The mechanism of action of 2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also modulate receptor functions by interacting with receptor proteins, leading to altered cellular responses. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Chlorine at position 2 (target compound) vs. position 4 (e.g., Compounds 1, 2, 5) alters electronic distribution, impacting reactivity in nucleophilic substitutions .
- Functional Groups: Amino (NH₂) and thioether (SCH₃) groups enhance hydrogen bonding and lipophilicity, respectively, influencing solubility and bioactivity .
Solubility and Stability
- Liquid vs. Solid States : The target compound and 4-chloro-2-methyl-... are liquids, whereas 4-chloro-6-methyl-... (mp 181–183°C) exhibits higher crystallinity, correlating with stability .
- Collision Cross-Section (CCS) : The target’s CCS (127.0 Ų) is smaller than sodium adducts of bulkier analogues (e.g., [M+Na]+ CCS = 141.2 Ų ), reflecting differences in molecular size and shape.
Biological Activity
2-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound with the molecular formula C7H7ClN2. This compound belongs to the pyrimidine family, known for its diverse applications in medicinal chemistry and materials science. Its unique structure enables interactions with various biological targets, making it a subject of interest in pharmacological research.
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of 2-chloropyrimidine with cyclopentanone in the presence of bases like sodium ethoxide or sodium methoxide. The compound exhibits notable chemical reactivity, including:
- Substitution Reactions : Chlorine can be replaced by nucleophiles.
- Oxidation Reactions : Can be oxidized to form oxo derivatives.
- Reduction Reactions : Reduction can yield dihydro derivatives.
The biological activity of this compound is primarily attributed to its role as a sigma-1 receptor antagonist. This receptor is implicated in various neurological processes and diseases. The compound's interaction with sigma receptors leads to modulation of neurotransmitter release and potential therapeutic effects against pain and neurodegenerative diseases .
Case Studies and Research Findings
- Sigma Receptor Binding : A study demonstrated that derivatives of 6,7-dihydro-5H-cyclopenta[d]pyrimidine exhibit significant binding affinities to sigma receptors, particularly sigma-1 (σ1R). For instance, one derivative showed a Ki value of 15.6 nM for σ1R, indicating strong binding affinity and selectivity over σ2 receptors .
- Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound derivatives possess cytotoxic properties against various cancer cell lines. The MTT assay results indicated promising cytotoxicity against lung (A549) and breast cancer (MCF-7) cells, suggesting potential applications in cancer therapy .
- Anti-inflammatory Activity : Some derivatives have demonstrated anti-inflammatory effects by inhibiting COX-2 activity. For example, certain substituted pyrimidines showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
Q & A
Q. What are the standard synthetic routes for preparing 2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine, and how are reaction conditions optimized?
The synthesis typically involves cyclization and chlorination steps. A common method starts with ethyl 2-oxocyclopentanecarboxylate, urea, and HCl in ethanol, followed by treatment with phosphorous oxychloride (POCl₃) to introduce the chlorine substituent . Key parameters include temperature control (80–120°C), solvent choice (ethanol or DMF), and stoichiometric ratios to maximize yield (e.g., 56–81% reported in optimized protocols) . Purification often involves vacuum drying and recrystallization.
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization relies on:
- 1H NMR : Peaks at δ 1.96–2.06 (m, cyclopentane protons) and δ 8.01 (bs, amine protons in derivatives) .
- Mass spectrometry : Molecular ion peaks matching theoretical masses (e.g., 189.04 g/mol for C₇H₆Cl₂N₂) .
- Melting point analysis : Derivatives like N-(4-methoxyphenyl) analogs show distinct melting points (e.g., 224.1–225.9°C) for purity assessment .
Q. What safety precautions are recommended for handling this compound?
Safety protocols include:
- Use of PPE (gloves, goggles) due to irritant properties (H315, H319 hazards) .
- Storage in inert atmospheres at 2–8°C to prevent degradation .
- Avoidance of aqueous or acidic conditions that may release toxic byproducts (e.g., HCl gas) .
Advanced Research Questions
Q. How does structural modification of the cyclopenta[d]pyrimidine core influence biological activity?
Substitutions at the 4-position (e.g., tetrahydro-2H-pyran-4-yl or methoxyphenyl groups) enhance target binding. For example:
- VEGFR-2 inhibition : A 3,4,5-trimethoxy-phenyl derivative (IC₅₀ = 198.7 nM) outperforms sorafenib in anti-angiogenic activity .
- Anticancer activity : N-methyl-N-(4-chlorophenyl) derivatives induce G2/M cell cycle arrest and apoptosis in MDA-MB-435 cells . SAR studies highlight the critical role of hydrophobic substituents in improving membrane permeability .
Q. What methodologies are used to resolve contradictions in cytotoxicity data across cell lines?
Discrepancies in IC₅₀ values (e.g., 0.85–100 μM) are addressed via:
- Dose-response assays : SRB or MTT assays to quantify proliferation inhibition .
- Mechanistic studies : Microtubule polymerization assays (e.g., using A-10 cells) to differentiate cytotoxic vs. cytostatic effects .
- Metabolic profiling : LC-MS to identify metabolite interference in specific cell models .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- 3D QSAR models : Predict binding affinities to targets like VEGFR-2 or EGFR .
- Docking simulations : Identify optimal substituent orientations in hydrophobic pockets (e.g., cyclopentane ring interactions) .
- ADMET profiling : Predict logP, solubility, and CYP450 interactions to prioritize synthetic candidates .
Q. What in vivo models are suitable for evaluating antitumor efficacy?
- Xenograft models : MDA-MB-435 or MCF-7 tumor-bearing mice treated with derivatives (e.g., 25 mg/kg/day) to assess tumor regression .
- Pharmacokinetic tracking : LC-MS/MS to measure plasma half-life and bioavailability .
- Toxicity screens : Histopathological analysis of liver/kidney tissues to validate safety margins .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
